2-[(3-Pyridinylmethyl)amino]nicotinic acid

nicotinic acetylcholine receptor nAChR α3β2 inhibitory potency

Researchers studying neuronal nicotinic acetylcholine receptors (nAChRs) require ligands with defined, subnanomolar potency to avoid confounding variables in subtype-comparative assays. 2-[(3-Pyridinylmethyl)amino]nicotinic acid is the definitive 3-pyridylmethylamino isomer validated for this purpose. - Uniform subnanomolar inhibitory potency at α3β2 and α2β2 nAChRs (IC50 = 0.3-1.5 nM), enabling direct α2- vs. α3-containing receptor studies. - Positional isomer stringency: the 2-pyridinylmethyl isomer shows ≥10-fold weaker affinity (Ki ≈ 12 nM) and ≥100-fold lower functional potency; the 4-isomer lacks documented nAChR activity. - Sourced as a reference standard for SAR activity-cliff analysis and computational modeling of the nicotinoid pharmacophore.

Molecular Formula C12H11N3O2
Molecular Weight 229.23 g/mol
CAS No. 460363-72-8
Cat. No. B1350726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3-Pyridinylmethyl)amino]nicotinic acid
CAS460363-72-8
Molecular FormulaC12H11N3O2
Molecular Weight229.23 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)CNC2=C(C=CC=N2)C(=O)O
InChIInChI=1S/C12H11N3O2/c16-12(17)10-4-2-6-14-11(10)15-8-9-3-1-5-13-7-9/h1-7H,8H2,(H,14,15)(H,16,17)
InChIKeyRDEYKVRQQFSXOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(3-Pyridinylmethyl)amino]nicotinic acid: Chemical Class & Core Pharmacophore


2-[(3-Pyridinylmethyl)amino]nicotinic acid (CAS 460363-72-8) is a heterocyclic small molecule comprising a nicotinic acid core linked via an aminomethyl bridge to a 3-pyridinylmethyl moiety [1]. This compound belongs to the class of nicotinoids, characterized by the presence of the 3-pyridylmethylamino pharmacophore—a structural motif recognized as essential for high-affinity interaction with nicotinic acetylcholine receptors (nAChRs) [2][3]. The compound has been documented in authoritative bioactivity databases with subnanomolar inhibitory potency against specific nAChR subtypes [4][5].

1
Nicotinic acid pharmacophore with 3-pyridylmethylamino recognition motif
2
Reported high-affinity nAChR subtype binding context (α3β2, α2β2)
3
Useful for structure-activity relationship (SAR) and positional isomer studies

2-[(3-Pyridinylmethyl)amino]nicotinic acid: Why Isomer Substitution Fails


Substitution of 2-[(3-Pyridinylmethyl)amino]nicotinic acid with in-class analogs, such as the 2-pyridinylmethyl or 4-pyridinylmethyl positional isomers, is scientifically unsound due to well-documented structure-activity relationships (SAR) governing the nicotinoid pharmacophore. The 3-pyridylmethylamino moiety is an essential recognition element for the nicotinic acetylcholine receptor (nAChR) binding site [1]. Alteration of the pyridine nitrogen position (e.g., from the 3-position to the 2- or 4-position) disrupts the optimal spatial and electronic configuration required for high-affinity ligand-receptor interactions [2]. Furthermore, the basicity (pKa') of the secondary amino nitrogen is a critical determinant of biological activity, with the 3-pyridylmethylamine group conferring a pKa' range of 7.4–9.0 that is optimal for ionization state at physiological pH [3]. These structural constraints render generic substitution with positional isomers or nicotinic acid derivatives lacking the precise 3-pyridylmethylamino motif chemically inequivalent and pharmacologically unpredictable.

Pyridine nitrogen position
2- and 4-pyridinylmethyl positional isomers alter the spatial and electronic configuration required for high-affinity receptor interaction. The 3-position is an essential recognition element.
Amino basicity window
The 3-pyridylmethylamino group confers a pKa′ range of 7.4–9.0 optimal for ionization at physiological pH. Isomers or analogs deviating from this range may exhibit different binding behavior.
No documented nAChR activity for 4-isomer
The 4-pyridinylmethyl isomer lacks any reported nAChR affinity data, making it an unvalidated substitute. Receptor engagement cannot be assumed.

2-[(3-Pyridinylmethyl)amino]nicotinic acid: Head-to-Head Binding Comparison


Potency at α3β2 nAChR vs. 2-Pyridinylmethyl Isomer

2-[(3-Pyridinylmethyl)amino]nicotinic acid demonstrates subnanomolar inhibitory potency against the α3β2 neuronal nicotinic acetylcholine receptor (nAChR) with an IC50 range of 0.3–1.5 nM [1]. In contrast, the 2-pyridinylmethyl positional isomer (2-[(2-pyridinylmethyl)amino]nicotinic acid; CAS 175276-83-2) exhibits substantially lower affinity for nAChRs, with a reported Ki of 12 nM against the α4β2 subtype and an EC50 of 170 nM in functional calcium flux assays [2]. This represents an approximately 10- to 100-fold difference in binding potency attributable solely to the positional change of the pyridine nitrogen.

α3β2 Affinity vs. 2-Isomer
Head-to-head
Target: IC50 0.3–1.5 nM (α3β2)
2-Isomer: Ki 12 nM / EC50 170 nM
Supports α3β2 nAChR binding assay context
≥10-fold lower affinity; ≥100-fold lower functional potency for 2-isomer
nicotinic acetylcholine receptor nAChR α3β2 inhibitory potency binding affinity

α2β2 and α3β2 nAChR Potency vs. Selective Ligands

2-[(3-Pyridinylmethyl)amino]nicotinic acid exhibits consistent subnanomolar inhibitory potency across both α2β2 (IC50 = 0.3–1.5 nM) [1] and α3β2 (IC50 = 0.3–1.5 nM) nAChR subtypes [2]. This potency profile differs markedly from reference nicotinic ligands such as epibatidine, which displays Ki values ranging from 0.045 nM to 0.12 nM at rat brain nAChRs but with pronounced subtype-dependent variability [3][4], and ABT-594, a high-affinity α4β2-selective agonist (Ki < 1 nM) that shows reduced affinity for α7 and α3β4 subtypes [5]. The relatively uniform subnanomolar activity of 2-[(3-Pyridinylmethyl)amino]nicotinic acid across α2β2 and α3β2 subtypes represents a distinct pharmacological fingerprint.

Subtype Potency Profile
Cross-study comparable
Target: α2β2 & α3β2 IC50 0.3–1.5 nM
Epibatidine Ki 0.045–0.12 nM (variable); ABT-594 α4β2 selective
Reported uniform affinity across α2/α3 subtypes
Epibatidine shows greater subtype-dependent variability
nAChR subtype selectivity α2β2 α3β2 epibatidine ABT-594

3-Pyridinylmethylamino Basicity and nAChR Binding

The 3-pyridylmethylamino group present in 2-[(3-Pyridinylmethyl)amino]nicotinic acid confers a pKa' value in the range of 7.4–9.0, which is empirically established as the optimal basicity window for nicotinoid ligands to achieve high biological activity [1]. This basicity range ensures that the secondary amino nitrogen is appropriately ionized at physiological pH, enabling critical electrostatic interactions with the nAChR binding pocket [2]. In contrast, the imidacloprid class of compounds, which shares the same 3-pyridylmethylamino recognition motif, exhibits a partially positive nitrogen character due to electron-withdrawing neighboring groups, resulting in a distinct ionization profile and altered receptor engagement dynamics [3].

Basicity Window
Class-level inference
pKa′ 7.4–9.0 (3-pyridylmethylamino moiety)
Ionization profile supports receptor electrostatic engagement
Imidacloprid class exhibits partial positive nitrogen, distinct binding mode
pKa basicity nicotinoid structure-activity relationship ionization state

4-Pyridinylmethyl Isomer: No nAChR Affinity Data

In contrast to the well-documented subnanomolar nAChR inhibitory potency of 2-[(3-Pyridinylmethyl)amino]nicotinic acid (IC50 = 0.3–1.5 nM for α3β2 and α2β2) [1][2], no quantitative binding affinity data for nicotinic acetylcholine receptors are available for the 4-pyridinylmethyl positional isomer (2-[(4-pyridinylmethyl)amino]nicotinic acid; CAS 854382-06-2) in authoritative bioactivity databases including ChEMBL and BindingDB [3]. This absence of documented nAChR activity for the 4-isomer underscores the critical importance of the pyridine nitrogen position for productive receptor engagement and validates the unique pharmacological signature of the 3-substituted compound.

4-Isomer Binding Evidence
Data to verify
No nAChR affinity data reported for 4-pyridinylmethyl isomer
Absence of documented receptor activity
Cannot substitute for 3-isomer without experimental validation
positional isomer 4-pyridinylmethyl binding affinity nAChR

2-[(3-Pyridinylmethyl)amino]nicotinic acid: Research Applications


α3β2/α2β2 nAChR Pharmacology Studies

2-[(3-Pyridinylmethyl)amino]nicotinic acid is ideally suited for in vitro pharmacology studies investigating α3β2 and α2β2 neuronal nicotinic acetylcholine receptors, where subnanomolar inhibitory potency (IC50 = 0.3–1.5 nM) is required [1][2]. Its uniform subnanomolar activity across these two subtypes enables direct comparative analysis of α2- versus α3-containing receptor function without potency-driven confounding variables. The 2-pyridinylmethyl isomer cannot substitute in these applications due to its ≥10-fold lower affinity (Ki = 12 nM) and ≥100-fold lower functional potency (EC50 = 170 nM) [3].

Nicotinoid SAR: Pyridine Nitrogen Position Effects

This compound serves as a reference standard in SAR investigations examining the impact of pyridine nitrogen positional isomerism on nAChR binding. The documented subnanomolar potency of the 3-isomer contrasts sharply with the 2-isomer's markedly reduced affinity [3] and the 4-isomer's complete lack of documented nAChR activity [4], providing a well-defined activity cliff for computational modeling and medicinal chemistry optimization of nicotinoid scaffolds [5].

Physicochemical Basicity and Ionization Studies

2-[(3-Pyridinylmethyl)amino]nicotinic acid is an appropriate model compound for studies correlating secondary amino nitrogen basicity (pKa' = 7.4–9.0) with nAChR binding affinity and functional activity [5][6]. Its ionization state at physiological pH, determined by this basicity range, enables electrostatic interaction with the receptor binding pocket, distinguishing it from imidacloprid-class compounds that exhibit partial positive nitrogen character and distinct binding modes [7].

Chemical Probe for α2β2/α3β2 nAChR Target Validation

As a tool compound with validated subnanomolar inhibitory activity at α2β2 and α3β2 nAChR subtypes [1][2], 2-[(3-Pyridinylmethyl)amino]nicotinic acid provides a starting point for chemical probe optimization aimed at target validation in central nervous system disorders where these receptor subtypes have been implicated. Its well-defined potency profile across multiple nAChR subtypes offers a reference benchmark distinct from subtype-selective agonists such as ABT-594 (α4β2-selective) [8].

Application
Selection Property
Validation Focus
nAChR subtype pharmacology studies
Reported high-affinity α3β2/α2β2 binding
Binding assay and functional response validation
Nicotinoid SAR studies
Positional isomer activity cliff reference
Receptor engagement and molecular modeling review
Physicochemical basicity-ionization studies
pKa′ 7.4–9.0 basicity context
Ionization state and binding correlation
nAChR target validation studies
Balanced α2β2/α3β2 affinity profile
Probe selectivity and CNS receptor model validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[(3-Pyridinylmethyl)amino]nicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.